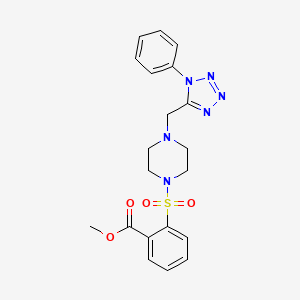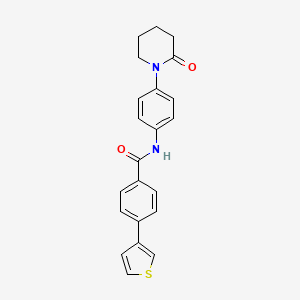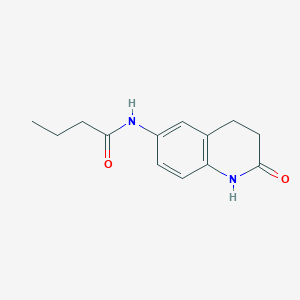
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” is a chemical compound with the molecular formula C13H11N3O3 . It has a molecular weight of 257.24 g/mol . The IUPAC name for this compound is N - (2-oxo-3,4-dihydro-1 H -quinolin-6-yl)-1,2-oxazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” can be represented by the canonical SMILES string: C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 . This representation encodes the structure of the molecule in a linear string of symbols.Physical And Chemical Properties Analysis
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” has a molecular weight of 257.24 g/mol, an XLogP3-AA value of 0.7, and a topological polar surface area of 84.2 Ų . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 257.08004122 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Applications : Tetrahydroquinoline derivatives, including N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, are explored for their antimicrobial and antitumor properties. A study by Högberg et al. (1984) synthesized oxolinic acid analogs to evaluate DNA gyrase inhibitors' antimicrobial activity, highlighting the structural significance of the N-1 atom in these compounds' modes of action (Högberg et al., 1984). Furthermore, Montoya et al. (2014) synthesized NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, demonstrating remarkable antitumor activity against 58 cancer cell lines, suggesting the potential of tetrahydroquinoline derivatives in the design of new antitumor agents (Montoya et al., 2014).
Synthesis Techniques and Catalysis : Innovative synthesis techniques for tetrahydroquinoline derivatives have been reported. Zhang and Li (2002) described a domino reaction catalyzed by indium chloride in water for synthesizing tetrahydroquinoline derivatives efficiently, showcasing the diversity in synthetic approaches (Zhang & Li, 2002).
Anticancer and Antioxidant Properties : The synthesis and evaluation of tetrahydroquinoline derivatives for their antioxidant properties in lubricating greases were studied by Hussein et al. (2016), indicating the compound's versatility beyond pharmacological applications (Hussein et al., 2016).
Chemical Properties and Reactivity : Research by Shi et al. (2013) on Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds via C-H activation demonstrates the compound's chemical reactivity and potential for creating diverse molecular architectures (Shi et al., 2013).
Propiedades
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-12(16)14-10-5-6-11-9(8-10)4-7-13(17)15-11/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSVTFGBUERSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)
![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)


![2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2646641.png)


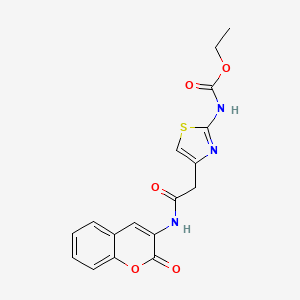
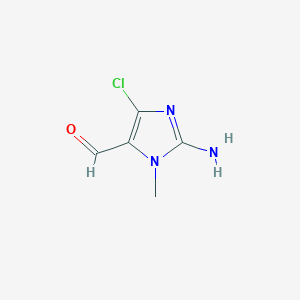
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
